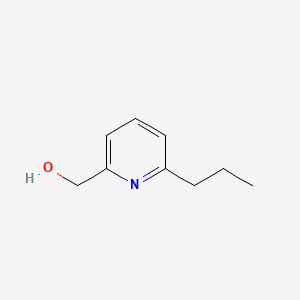
(6-Propylpyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Propylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by a propyl group attached to the sixth position of the pyridine ring and a hydroxymethyl group at the second position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Propylpyridin-2-yl)methanol typically involves the alkylation of 2-pyridinemethanol with a propyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (6-Propylpyridin-2-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: (6-Propylpyridin-2-yl)carboxylic acid.
Reduction: (6-Propylpyridin-2-yl)methane.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
(6-Propylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (6-Propylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
(6-Bromopyridin-2-yl)methanol: This compound has a bromine atom instead of a propyl group, which significantly alters its reactivity and applications.
(6-Methylpyridin-2-yl)methanol: The presence of a methyl group instead of a propyl group results in different chemical and physical properties.
(6-Ethylpyridin-2-yl)methanol: Similar to (6-Propylpyridin-2-yl)methanol but with an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of the propyl group, which imparts specific steric and electronic effects that influence its chemical behavior and biological activity. This makes it a valuable compound for various research applications.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(6-propylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-5-3-6-9(7-11)10-8/h3,5-6,11H,2,4,7H2,1H3 |
InChI 键 |
WTVPIQKOXKOERW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


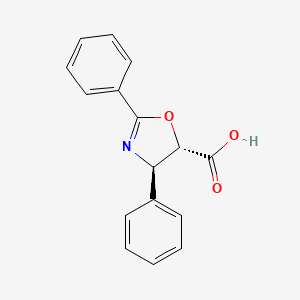

![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
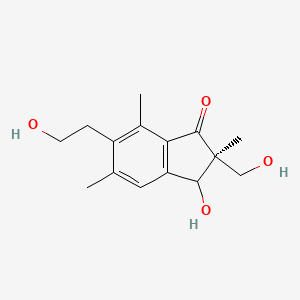
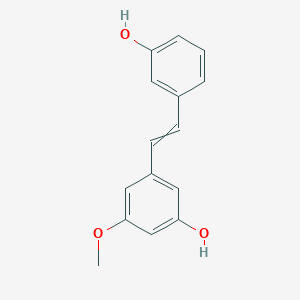
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
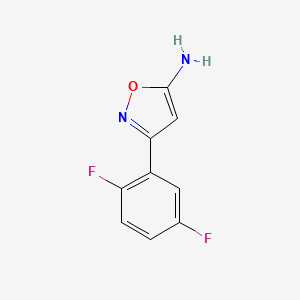
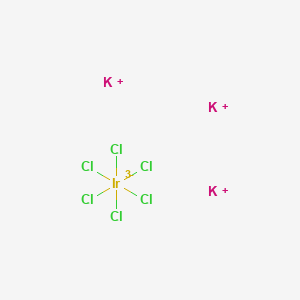
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)


